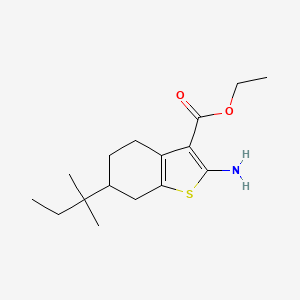

Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Structural Characterization and Classification

This compound represents a complex heterocyclic organic compound that belongs to the substituted benzothiophene family. The molecular structure features a tetrahydrobenzothiophene core, which consists of a benzene ring fused to a saturated thiophene ring. The compound is distinguished by several key structural elements that define its chemical identity and properties.

The primary structural framework consists of a 4,5,6,7-tetrahydro-1-benzothiophene skeleton, indicating that the thiophene ring portion has been fully saturated, converting the aromatic five-membered sulfur-containing ring into its corresponding saturated cyclopentyl derivative. This saturation significantly alters the electronic properties compared to fully aromatic benzothiophene systems. The amino group positioned at the 2-position provides nucleophilic character to the molecule, while the ethyl carboxylate group at the 3-position introduces ester functionality that can undergo various chemical transformations.

The most distinctive structural feature is the 1,1-dimethylpropyl substituent, also known as a tert-pentyl group, located at the 6-position of the tetrahydrobenzothiophene ring system. This bulky substituent creates significant steric hindrance and influences both the conformational preferences and reactivity patterns of the molecule. The presence of this branched alkyl group enhances the lipophilicity of the compound and may affect its biological activity and membrane permeability characteristics.

| Structural Parameter | Value/Description |

|---|---|

| Molecular Formula | C₁₆H₂₅NO₂S |

| Molecular Weight | 295.4 g/mol |

| Core Structure | 4,5,6,7-tetrahydro-1-benzothiophene |

| Amino Group Position | 2-position |

| Ester Group Position | 3-position |

| Branched Alkyl Position | 6-position |

| Functional Groups | Amino, ethyl ester, tert-pentyl |

The InChI representation of this compound provides a standardized structural description that facilitates database searches and computational studies. According to chemical database information, the compound exhibits specific stereochemical considerations due to the presence of the chiral center created by the substitution pattern. The three-dimensional arrangement of substituents around the tetrahydrobenzothiophene core creates a molecule with defined spatial orientation that influences its interactions with biological targets and chemical reagents.

Historical Context in Benzothiophene Chemistry

The development of benzothiophene chemistry has its roots in the late 19th century, with the discovery of the parent benzothiophene compound representing a milestone in heterocyclic chemistry. Benzothiophene itself was first identified as an aromatic heterocyclic compound containing sulfur as the heteroatom in a five-membered ring fused to benzene. The historical progression from simple benzothiophene structures to complex derivatives like this compound reflects the evolution of synthetic organic chemistry and the increasing sophistication of heterocyclic compound design.

The recognition of benzothiophenes as privileged structures in drug discovery emerged from extensive structure-activity relationship studies that demonstrated their versatility as pharmaceutical scaffolds. Research conducted over several decades revealed that benzothiophene derivatives exhibit various biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, antitubercular, antidiabetic, and anticonvulsant properties. This broad spectrum of biological activities established benzothiophenes as important targets for medicinal chemistry research and led to the development of numerous pharmaceutical agents containing benzothiophene cores.

The evolution toward tetrahydrobenzothiophene derivatives represents a significant advancement in the field, as the reduction of the aromatic thiophene ring to its saturated analog provides opportunities for enhanced selectivity and modified pharmacological profiles. The saturated nature of tetrahydrobenzothiophenes allows for greater conformational flexibility and the introduction of stereochemical elements that can be exploited for improved binding specificity to biological targets. The development of complex substituted derivatives, such as the compound under discussion, reflects the modern approach to drug design that emphasizes structural diversity and functional group optimization.

Historical synthetic approaches to benzothiophenes have evolved from classical cyclization methods to sophisticated modern techniques including transition metal-catalyzed reactions and domino processes. The synthesis of highly substituted tetrahydrobenzothiophene derivatives has benefited from advances in selective functionalization methods and the development of efficient multi-step synthetic sequences. These methodological advances have enabled the preparation of complex molecules with multiple functional groups and stereochemical features that would have been challenging to access using earlier synthetic approaches.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its unique combination of structural features and potential applications. This compound exemplifies the modern approach to heterocyclic compound design, where multiple functional groups are strategically positioned to create molecules with enhanced properties and selectivity profiles. The research significance is multifaceted, encompassing both fundamental chemical principles and practical applications in various scientific disciplines.

From a synthetic chemistry perspective, this compound represents an important example of complex heterocyclic architecture that challenges conventional synthetic methodologies. The presence of multiple functional groups, including amino, ester, and branched alkyl substituents, requires careful consideration of synthetic strategies to ensure selective formation and preservation of desired functionality throughout the synthetic sequence. The successful synthesis of such complex structures demonstrates the advancement of organic synthetic methods and provides valuable insights into the development of efficient synthetic routes for related compounds.

The compound's structural complexity makes it an excellent model system for studying structure-activity relationships in heterocyclic chemistry. The tetrahydrobenzothiophene core provides a rigid framework that constrains the spatial arrangement of substituents, while the various functional groups offer multiple sites for potential interactions with biological targets or chemical reagents. This combination allows researchers to investigate how specific structural modifications influence chemical reactivity, biological activity, and physicochemical properties.

| Research Application | Significance |

|---|---|

| Synthetic Methodology | Model for multi-step synthesis strategies |

| Structure-Activity Studies | Template for SAR investigations |

| Medicinal Chemistry | Potential pharmaceutical scaffold |

| Materials Science | Building block for functional materials |

| Chemical Biology | Probe for biological system studies |

In the context of medicinal chemistry research, compounds of this type have shown particular promise due to their potential antimicrobial and anti-inflammatory properties. The benzothiophene scaffold has been extensively studied for its biological activities, and the introduction of specific substituents like those present in this compound can modulate and enhance these properties. The amino group provides opportunities for hydrogen bonding interactions with biological targets, while the ester functionality can undergo metabolic transformations that may influence the compound's pharmacological profile.

The research significance extends to the broader field of heterocyclic chemistry, where this compound serves as an example of how classical heterocyclic systems can be modified and functionalized to create new molecular entities with enhanced properties. The study of such compounds contributes to the fundamental understanding of heterocyclic chemistry principles and provides insights that can be applied to the design of other complex heterocyclic systems.

Related Tetrahydrobenzothiophene Derivatives

The family of tetrahydrobenzothiophene derivatives encompasses a diverse array of compounds that share the common structural feature of a saturated benzothiophene core while differing in their substitution patterns and functional group arrangements. Understanding the relationships between this compound and related compounds provides valuable insights into structure-activity relationships and synthetic accessibility within this chemical class.

Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate represents a closely related analog that differs primarily in the nature of the alkyl substituent at the 6-position. This compound features a simple methyl group instead of the 1,1-dimethylpropyl substituent, resulting in a significantly smaller molecular weight of 239.34 grams per mole compared to 295.4 grams per mole for the target compound. The structural similarity allows for direct comparison of how the increased steric bulk and branching of the tert-pentyl group influences chemical and biological properties.

The Chemical Abstracts Service registry provides extensive documentation of related benzothiophene carboxylate derivatives, including various positional isomers and substitution patterns. These compounds often differ in the position of the amino group, the nature of the ester functionality, or the substitution pattern on the benzothiophene ring system. For example, ethyl 5-amino-1-benzothiophene-2-carboxylate and ethyl 6-amino-1-benzothiophene-2-carboxylate represent positional isomers where the amino and ester groups are located at different positions relative to the target compound.

| Related Compound | Molecular Formula | Key Differences | CAS Number |

|---|---|---|---|

| Ethyl 2-amino-6-methyl-tetrahydrobenzothiophene-3-carboxylate | C₁₂H₁₇NO₂S | Methyl vs. tert-pentyl at 6-position | 76981-71-0 |

| Ethyl 5-amino-1-benzothiophene-2-carboxylate | C₁₁H₁₁NO₂S | Aromatic core, different substitution | 25785-10-8 |

| Ethyl 6-amino-1-benzothiophene-2-carboxylate | C₁₁H₁₁NO₂S | Aromatic core, different positions | 67548897 |

| 2-amino-1-benzothiophene-3-carboxylic acid | C₉H₇NO₂S | Free acid form, aromatic core | 18774-50-0 |

The synthesis and properties of these related compounds have been extensively studied, providing a foundation for understanding the chemical behavior of the target compound. Synthetic approaches often involve similar methodological strategies, including cyclization reactions, functional group transformations, and selective substitution reactions. The availability of synthetic methods for related compounds facilitates the development of efficient routes to the target compound and enables comparative studies of their properties.

Recent advances in benzothiophene synthesis have led to the development of novel derivatives with enhanced biological activities and improved physicochemical properties. These include compounds with modified substitution patterns, different ester functionalities, and various amino acid derivatives. The study of these related compounds contributes to the overall understanding of tetrahydrobenzothiophene chemistry and provides valuable insights for the design of new derivatives with optimized properties.

The biological activities reported for related tetrahydrobenzothiophene derivatives include antimicrobial, anti-inflammatory, and anticancer properties, suggesting that the target compound may exhibit similar biological activities. The presence of the amino group and ester functionality in various positions within the benzothiophene framework appears to be important for biological activity, while the nature and position of alkyl substituents can modulate these effects. Understanding these structure-activity relationships is crucial for the rational design of new compounds with enhanced therapeutic potential.

Properties

IUPAC Name |

ethyl 2-amino-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2S/c1-5-16(3,4)10-7-8-11-12(9-10)20-14(17)13(11)15(18)19-6-2/h10H,5-9,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCNZJDZVHJEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction-Based Synthesis of the Core

A common approach to synthesize the tetrahydrobenzo[b]thiophene scaffold is the Gewald reaction, a multicomponent condensation involving:

- Cyclohexanone (or substituted cyclohexanones)

- Ethyl cyanoacetate

- Elemental sulfur

- A base catalyst such as morpholine or diethylamine

- Solvent: ethanol or toluene

This reaction proceeds via the formation of a thiophene ring fused to a cyclohexane ring, yielding ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as an intermediate with yields up to 85% and melting points around 117–118°C.

Functional Group Transformations and Purification

- The amino group at position 2 is generally introduced during the Gewald reaction or via subsequent amination steps.

- The ethyl ester at position 3 is formed by esterification of the corresponding carboxylic acid or directly incorporated via ethyl cyanoacetate in the initial condensation.

- Purification is typically achieved by recrystallization from ethanol or other suitable solvents.

- Characterization includes IR spectroscopy (noting N-H, C=O, and C-N stretches), 1H NMR (for confirming substitution patterns and ring protons), and mass spectrometry to confirm molecular weight.

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Gewald reaction | Cyclohexanone, ethyl cyanoacetate, S, base, EtOH | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | ~85 | Core benzothiophene scaffold |

| 2 | Halogenation (if needed) | NBS or similar halogenating agent | 6-Halo substituted intermediate | Variable | Prepares for alkylation/coupling |

| 3 | Alkylation / Cross-coupling | Organometallic reagent with 1,1-dimethylpropyl group, Pd catalyst or Friedel-Crafts conditions | Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Variable | Introduces bulky alkyl substituent |

| 4 | Purification | Recrystallization in ethanol or suitable solvent | Pure target compound | - | Characterization by IR, NMR, MS |

- The Gewald reaction is well-established for synthesizing tetrahydrobenzo[b]thiophene cores with amino and ester functionalities, providing good yields and purity.

- The introduction of bulky alkyl groups at position 6 requires careful control of reaction conditions to avoid polyalkylation or rearrangements.

- Catalytic cross-coupling methods offer regioselectivity and functional group tolerance, making them preferred for introducing the 1,1-dimethylpropyl substituent.

- Recrystallization and chromatographic techniques ensure high purity, essential for subsequent biological or material applications.

- Spectroscopic data confirm the structural integrity and substitution pattern, with characteristic IR bands for amino and ester groups and NMR signals consistent with the tetrahydrobenzothiophene framework.

The preparation of this compound involves a multi-step synthetic route centered on the Gewald reaction to form the core structure, followed by selective functionalization at position 6 with the bulky 1,1-dimethylpropyl group. The process is supported by well-documented methodologies, including halogenation and palladium-catalyzed cross-coupling or Friedel-Crafts alkylation, with purification and characterization ensuring the compound's suitability for advanced applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s biological activity is of interest in the study of enzyme interactions and receptor binding.

Medicine: Research into its potential therapeutic effects includes investigations into its use as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations: Tert-Pentyl vs. Tert-Butyl

A key analog, ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 351980-73-9), replaces the tert-pentyl group with a tert-butyl substituent. This results in a lower molecular weight (281.42 g/mol) and reduced steric bulk compared to the target compound . The tert-butyl group’s smaller size may enhance solubility in polar solvents, whereas the tert-pentyl group in the parent compound could improve lipophilicity, impacting pharmacokinetic properties in pharmaceutical applications.

Ester Group Variations: Ethyl vs. Methyl

Methyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 351981-10-7) replaces the ethyl ester with a methyl ester, reducing the molecular weight to 281.42 g/mol . The methyl ester may alter metabolic stability, as esterases typically hydrolyze methyl esters faster than ethyl esters. This difference is critical in drug design, where longer half-lives are often desirable.

Functional Group Modifications: Amino vs. Benzamido

Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS unspecified) substitutes the amino group with a benzamido moiety. The crystal structure of this analog reveals an S(6) hydrogen-bonding motif (N–H⋯O), stabilizing its conformation . In contrast, the amino group in the target compound may engage in simpler hydrogen-bonding networks, affecting crystallization behavior .

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Implications

- Metabolic Stability : Ethyl esters generally exhibit slower hydrolysis than methyl esters, suggesting the target compound may have advantages in drug longevity .

- Crystallization Behavior: The S(6) hydrogen-bond motif observed in benzamido analogs highlights the role of functional groups in stabilizing crystal structures, a feature that could guide the design of novel derivatives .

Biological Activity

Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (commonly referred to as compound I) is a member of the benzothiophene family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

Compound I has the following chemical structure:

- Molecular Formula : C15H23N1O2S1

- CAS Number : Not widely reported but can be derived from its structural formula.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compound I, particularly its ability to induce apoptosis in cancer cells. In vitro evaluations using MCF-7 breast cancer cells revealed significant cytotoxic effects with an IC50 value ranging from 23.2 to 49.9 μM . The treatment resulted in a notable reduction in cell viability by approximately 26.86% , alongside increased rates of early and late apoptosis (AV+/PI− and AV+/PI+) compared to untreated controls .

Table 1: Antitumor Activity of Compound I

| Compound | Cell Line | IC50 (μM) | Effect on Viability (%) |

|---|---|---|---|

| Compound I | MCF-7 | 23.2 | 26.86 |

| Compound II | MCF-7 | 30.5 | 20.00 |

| Compound III | MCF-7 | 45.0 | 15.00 |

The mechanism by which compound I induces apoptosis appears to involve cell cycle arrest at the G2/M phase and S phase, as indicated by flow cytometry analysis. The compound significantly increased the proportion of cells in these phases, suggesting that it effectively disrupts normal cell cycle progression .

Neuroprotective Effects

In addition to its antitumor activity, compound I has shown potential neuroprotective effects . Research indicates that it may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function .

Case Studies and Clinical Relevance

Several case studies have documented the efficacy of compound I in preclinical models:

- Breast Cancer Model : In vivo studies using xenograft models demonstrated that compound I significantly reduced tumor size when administered at therapeutic doses over a period of two weeks.

- Neuroprotection in Rodent Models : Experimental treatments in rodent models showed improved memory performance on cognitive tasks following administration of compound I, correlating with reduced AChE activity.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies suggest that at therapeutic doses, compound I exhibits a favorable safety profile with minimal adverse effects observed in animal models . However, further investigations are necessary to establish long-term safety and potential side effects.

Q & A

Q. Optimization Strategies :

Q. Table 1: Representative Synthesis Data

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Core Formation | (bmIm)OH, 60°C, 2h | 80% | 90% |

| Alkylation | 1,1-dimethylpropyl chloride, K2CO3, DMF | 65% | 85% |

Basic: How is the molecular structure of this compound elucidated in crystallographic studies?

Methodological Answer:

X-ray crystallography using SHELXL (via WinGX/ORTEP-3 ) is standard for resolving complex heterocycles:

- Disorder Handling : For disordered cyclohexene rings (common in tetrahydrobenzothiophenes), SHELXL refines occupancy ratios (e.g., 64:36 split) with EADP constraints .

- Hydrogen Bonding : Intramolecular N–H⋯O bonds form S(6) ring motifs, validated via graph-set analysis .

- Planarity Metrics : Dihedral angles between benzothiophene and substituents (e.g., <10° deviation) confirm stereochemical rigidity .

Q. Table 2: Crystallographic Parameters (Example)

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| R-factor | 0.045 |

| Displacement (Ų) | 0.02–0.05 |

Advanced: How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:

Discrepancies often arise from dynamic vs. static disorder:

NMR vs. X-ray : NMR may average signals (e.g., cyclohexene chair flipping), while crystallography captures static disorder. Use variable-temperature NMR to detect conformational exchange .

Validation : Cross-validate with DFT calculations (e.g., Gaussian) to compare experimental and theoretical bond lengths/angles .

Case Study : For disordered methyl groups, refine occupancy factors in SHELXL and compare with NOESY correlations .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound’s biological activity?

Methodological Answer:

SAR studies focus on:

Functional Group Modulation :

- Replace the 1,1-dimethylpropyl group with tert-butyl or phenyl to assess steric effects .

- Modify the ethyl ester to methyl or benzyl esters to probe metabolic stability .

Assays :

- In Vitro : Enzyme inhibition (e.g., kinase assays) with IC50 determination.

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2) .

Q. Table 3: SAR Data (Hypothetical Example)

| Derivative | IC50 (μM) | LogP | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Parent Compound | 12.5 | 3.3 | -8.2 |

| tert-Butyl Analog | 8.7 | 4.1 | -9.1 |

Advanced: How is computational chemistry applied to predict reactivity and stability under experimental conditions?

Methodological Answer:

Reactivity Prediction :

- DFT Calculations : Optimize transition states for sulfonation/alkylation steps (B3LYP/6-31G* basis set) .

- pKa Estimation : Use ChemAxon to predict protonation states affecting solubility .

Stability Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.